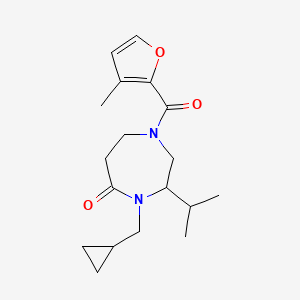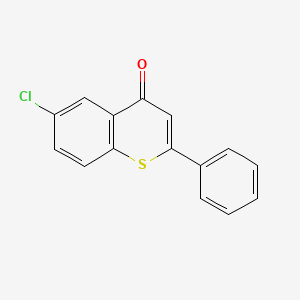
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has been studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one is not fully understood. It is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of neurons in the brain. By enhancing the activity of the GABA receptor, this compound can produce anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include anxiolytic, sedative, and anticonvulsant effects. It has been found to increase the duration of the opening of the chloride ion channel in the GABA receptor, leading to an increase in the inhibitory effects of GABA. This results in a reduction in the activity of neurons in the brain, leading to the observed effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one in lab experiments is its well-defined mechanism of action. This allows for precise control of its effects and makes it a useful tool for studying the GABA receptor. However, one limitation is its potential for abuse and dependence, which can complicate its use in animal studies.
Direcciones Futuras
There are several future directions for the study of 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one. One area of interest is its potential for the treatment of anxiety and sleep disorders. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential for the treatment of epilepsy. Studies are needed to determine its effectiveness in animal models and its potential for use in humans. Additionally, more research is needed to understand the long-term effects of this compound and its potential for abuse and dependence.
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its unique properties make it a useful tool for studying the GABA receptor and its effects on the brain. Further research is needed to determine its potential for the treatment of anxiety, sleep disorders, and epilepsy, as well as its long-term effects and potential for abuse and dependence.
Métodos De Síntesis
The synthesis of 4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one involves a multi-step process. The first step involves the reaction of 2-furoic acid with isopropylamine to form N-isopropyl-2-furoamide. This intermediate is then reacted with cyclopropylmethylamine to form the corresponding amide. The amide is then cyclized using a dehydrating agent to form the diazepine ring. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-(cyclopropylmethyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has been studied for its potential use in scientific research. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. It has also been studied for its anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-1-(3-methylfuran-2-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-12(2)15-11-19(18(22)17-13(3)7-9-23-17)8-6-16(21)20(15)10-14-4-5-14/h7,9,12,14-15H,4-6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPDENKOJYEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5359960.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(8-fluoro-2-quinolinyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5359986.png)
![4-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5359992.png)
![N-allyl-N-(4-fluorobenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5360003.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]benzoic acid](/img/structure/B5360009.png)
![N-isopropyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5360017.png)

![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5360029.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]valine](/img/structure/B5360045.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5360052.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5360057.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyrazinyl)propanoyl]-1,4-diazepane](/img/structure/B5360062.png)